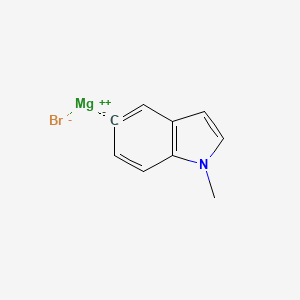

![molecular formula C23H25N7O B2693875 N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946297-86-5](/img/structure/B2693875.png)

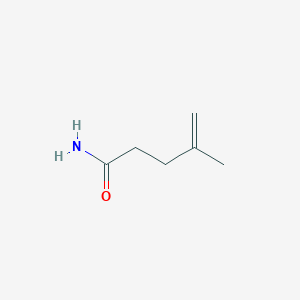

N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.

BenchChem offers high-quality N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

EGFR Inhibitor

This compound has been found to be a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically the EGFR mutants L858R, T790M, and V948R . EGFR is a protein that plays a crucial role in cell growth and division. Mutations in EGFR can lead to uncontrolled cell growth, which is a hallmark of many types of cancer. Therefore, inhibitors of EGFR are valuable tools in cancer research and treatment .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

The compound has been used in the treatment of non-small cell lung cancer (NSCLC). NSCLC patients with oncogenic EGFR mutations often develop resistance to first-generation EGFR inhibitors, often due to a second-site mutation in the EGFR kinase domain (T790M). This compound has been found to be a potent, WT sparing, irreversible inhibitor of T790M-containing EGFR mutants, making it a promising candidate for the treatment of NSCLC .

Bruton’s Tyrosine Kinase (BTK) Inhibitor

Bruton’s tyrosine kinase (BTK) is a key component of the B cell receptor (BCR) signaling pathway and plays a crucial role in B cell malignancies and autoimmune disorders. This compound has been found to be a potent inhibitor of BTK, making it an attractive target for the treatment of B cell related diseases .

Treatment of B Cell Malignancies

The compound has been found to inhibit the growth of TMD8 B cell lymphoma cells in vitro. It has been shown to arrest TMD8 cells at the G1 phase, accompanied by decreased levels of Rb, phosphorylated Rb, and cyclin D1. Moreover, following treatment with this compound, TMD8 cells underwent apoptosis associated with PARP and caspase 3 cleavage .

Potential Second-Generation BTK Inhibitor

The kinase selectivity of this compound was found to be superior to that of the first-generation inhibitor ibrutinib, suggesting that it could be a second-generation inhibitor of BTK .

Use in Drug Design

The structure and properties of this compound make it a valuable tool in drug design. Its potency and selectivity for certain kinases, along with its ability to inhibit cell growth and induce apoptosis, make it a promising candidate for further development as a therapeutic agent .

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit excellent flt3 and cdk inhibition .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets (possibly flt3 and cdk) and inhibit their activity .

Biochemical Pathways

Given its potential flt3 and cdk inhibition, it may affect pathways related to cell cycle regulation and signal transduction .

Pharmacokinetics

Similar compounds have a boiling point of 4727ºC at 760 mmHg, a flash point of 2397ºC, and a density of 1122g/cm3 . These properties may influence its bioavailability.

Result of Action

Similar compounds have been shown to exhibit antiproliferative activities , suggesting that it may inhibit cell growth or division.

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N7O/c1-28-11-13-29(14-12-28)23-26-21(25-17-7-6-10-19(15-17)31-2)20-16-24-30(22(20)27-23)18-8-4-3-5-9-18/h3-10,15-16H,11-14H2,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDYYXDLHYAFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(4-(dimethylamino)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2693794.png)

![1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride](/img/structure/B2693795.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2693799.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(naphthalen-1-yl)methanone](/img/structure/B2693802.png)

![2-[5-(4-Chloro-phenyl)-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B2693808.png)

![Ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2693809.png)